molecular formula C8H12N4 B13689395 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B13689395
M. Wt: 164.21 g/mol
InChI Key: OYTMVYQKEXTFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially hydrogenated pyridine ring, with a cyclopropyl substituent at the 1-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for targeting purinergic receptors like P2X5. The compound’s synthesis often employs dipolar cycloaddition reactions, as demonstrated in the development of structurally related P2X7 antagonists . Its compact cyclopropyl group enhances metabolic stability and influences receptor binding affinity, distinguishing it from analogs with bulkier or more electron-diverse substituents .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

1-cyclopropyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C8H12N4/c1-2-6(1)12-8-3-4-9-5-7(8)10-11-12/h6,9H,1-5H2

InChI Key

OYTMVYQKEXTFGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(CNCC3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor, followed by cyclization to form the desired triazolopyridine ring .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical profiles of 1-cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can be contextualized by comparing it to structurally related triazolo-pyridine derivatives. Key analogs include:

6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

  • Structural Difference : A methyl group at the 6-position instead of cyclopropyl at the 1-position.
  • Pharmacological Impact : This analog was optimized for P2X7 antagonism, with preclinical studies showing improved pharmacokinetic properties due to reduced steric hindrance compared to bulkier substituents. The methyl group enhances solubility but may reduce receptor selectivity compared to the cyclopropyl variant .
  • Synthesis : Achieved via a single-pot dipolar cycloaddition/Cope elimination sequence, highlighting scalability for clinical candidate development .

1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

  • Structural Difference : Cyclobutyl substituent at the 1-position.
  • Physicochemical Impact: The larger cyclobutyl group increases molecular weight (178.23 g/mol vs.

1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

  • Structural Difference : A bulky 2,4,4-trimethylpentan-2-yl group at the 1-position.
  • Pharmacological Impact : The steric bulk of this substituent likely reduces binding affinity to P2X7 receptors, as evidenced by its discontinued status in preclinical development .

5-Benzyl-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

  • Structural Difference : Dual benzyl and methoxybenzyl groups.
  • Synthetic Utility : Demonstrates the scaffold’s versatility for functionalization, though such modifications are associated with complex NMR profiles (e.g., downfield shifts in C3-H and C5-H protons) that complicate characterization .

Comparative Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Pharmacological Role Development Status
1-Cyclopropyl analog Cyclopropyl (1-position) 164.21 P2X7 antagonist Preclinical optimization
6-Methyl analog Methyl (6-position) 164.21 P2X7 antagonist Clinical candidate
1-Cyclobutyl analog Cyclobutyl (1-position) 178.23 Unknown Experimental
1-(2,4,4-Trimethylpentan-2-yl) analog Bulky alkyl 249.35 Undisclosed Discontinued

Research Findings and Implications

  • P2X7 Antagonism : The 1-cyclopropyl and 6-methyl analogs exhibit superior P2X7 receptor affinity compared to bulkier derivatives, underscoring the importance of substituent size in optimizing target engagement .
  • Metabolic Stability : The cyclopropyl group enhances metabolic stability over open-chain alkyl groups, as inferred from preclinical profiling of related compounds.
  • Synthetic Accessibility : The dipolar cycloaddition route is critical for scalable synthesis, though steric hindrance from substituents like cyclobutyl may necessitate alternative strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.